molecular formula C19H28O3 B1325948 Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate CAS No. 898778-47-7

Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

Cat. No. B1325948
CAS RN: 898778-47-7
M. Wt: 304.4 g/mol
InChI Key: WNRCSRWRVHITLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, esters are typically formed by condensation reactions between carboxylic acids and alcohols .


Molecular Structure Analysis

The molecular structure of this compound would include a seven-carbon chain (heptanoate) with a ketone group (oxo-) on the seventh carbon. The fourth carbon of the chain would be attached to a phenyl group (a six-carbon ring), which is further substituted with a tert-butyl group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo could depend on the conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. Without specific information on “this compound”, I can’t provide these details .

Scientific Research Applications

  • Synthesis and Chemical Properties : Ballini et al. (1991) described an improved synthesis of ethyl 7-oxoheptanoate, demonstrating its utility in chemical synthesis and the creation of various derivatives (Ballini, Marcantoni, & Petrini, 1991).

  • Potential in Antiproliferative Activity : A study by Nurieva et al. (2015) synthesized derivatives of 7-oxoheptanoate with antiproliferative activity, indicating potential applications in cancer research (Nurieva et al., 2015).

  • Intermediate in Synthesis of Bioactive Compounds : Takeda et al. (1977) reported the use of ethyl 2-acetoxy-3-oxoheptanoate in synthesizing 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, an intermediate in the creation of bioactive molecules (Takeda, Amano, & Tsuboi, 1977).

  • Photochemical Applications : Tokuda et al. (1978) explored the photochemical reactions of ethyl 7-oxoheptanoate, highlighting its potential applications in photochemistry (Tokuda, Watanabe, & Itoh, 1978).

  • Biological Metabolism Studies : Research by Turini et al. (1998) on the oxidation of ethyl t-butyl ether, a compound related to Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, provides insights into the metabolic pathways and enzymatic interactions of similar compounds (Turini, Amato, Longo, & Gervasi, 1998).

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. These can include toxicity, flammability, and environmental impact. Without specific information on this compound, I can’t provide these details .

Future Directions

The future directions for research on a compound can depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research might focus on clinical trials and drug development. Without specific information on “Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate”, I can’t provide these details .

properties

IUPAC Name

ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-5-22-18(21)10-8-6-7-9-17(20)15-11-13-16(14-12-15)19(2,3)4/h11-14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRCSRWRVHITLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645766
Record name Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898778-47-7
Record name Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.